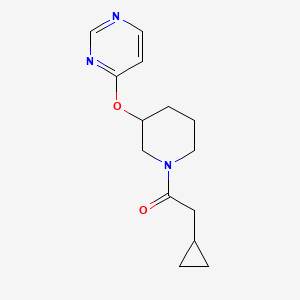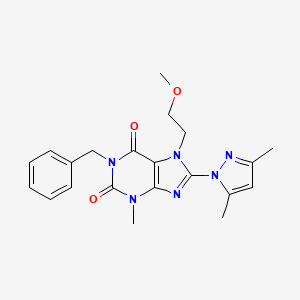![molecular formula C15H19ClN2O3 B2655661 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 551909-20-7](/img/structure/B2655661.png)
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
The synthesis of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazine derivatives are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects in neurological disorders . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid can be compared with other similar compounds, such as:
Cetirizine hydrochloride: A well-known antihistamine that also contains a piperazine ring.
Ziprasidone: An antipsychotic medication with a similar piperazine structure.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which may differ from those of other piperazine derivatives.
Propiedades
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-3-1-4-13(11-12)17-7-9-18(10-8-17)14(19)5-2-6-15(20)21/h1,3-4,11H,2,5-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIYKFBLHNKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2655580.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2655582.png)


![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2655587.png)
![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-3-yl)oxy]-5-fluoropyrimidine](/img/structure/B2655588.png)


![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2655600.png)

